N-carboxianhidrido de Boc-L-Valina

Descripción general

Descripción

Boc-L-Valine N-carboxyanhydride is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Boc-L-Valine N-carboxyanhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Valine N-carboxyanhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Péptidos sintéticos en cosmética

El N-carboxianhidrido de Boc-L-Valina se utiliza en la síntesis de péptidos, que se utilizan en cosméticos para pieles sensibles . Estos péptidos interactúan con las células de la piel a través de múltiples mecanismos y tienen una alta potencia a bajas dosis . Pueden penetrar el estrato córneo, la capa más externa de la piel .

Síntesis de alcaloides terapéuticos

Este compuesto puede prepararse directamente a partir de aminoácidos y CO2 utilizando anhídrido de n-propilfosfónico . Los N-carboxianhidridos (NCA) resultantes pueden transformarse en alcaloides medicinalmente activos como la triptantina y la faitantrina A en un solo recipiente .

Monómero de protección de aminoácidos

La N-Boc-L-valina se utiliza como un monómero de protección de aminoácidos en la síntesis de múltiples péptidos . Este proceso es crucial en la producción de péptidos complejos, que tienen numerosas aplicaciones en la investigación biológica y el desarrollo de fármacos .

Actividad antimicrobiana

El compuesto se ha utilizado en la síntesis de polipéptidos en forma de estrella, que han mostrado una mayor actividad antimicrobiana . Estos polímeros interrumpen las membranas de los microbios, lo que los convierte en una herramienta potencial para combatir las infecciones .

Transformaciones químicas

El grupo terc-butilo en el compuesto tiene patrones de reactividad únicos, que son útiles en diversas transformaciones químicas

Mecanismo De Acción

Target of Action

Boc-L-Valine N-carboxyanhydride, also known as tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate, is a derivative of amino acids . The primary targets of this compound are proteins and peptides in the body. It interacts with these targets to initiate a series of biochemical reactions .

Mode of Action

The compound acts as a building block in the synthesis of polypeptides . It undergoes ring-opening polymerization to form homopolypeptides . This process is catalyzed by metal catalysts . The resulting polypeptides can then interact with various biological targets to exert their effects .

Biochemical Pathways

The key biochemical pathway involved in the action of Boc-L-Valine N-carboxyanhydride is the formation of polypeptides through ring-opening polymerization . This process is crucial for the synthesis of proteins and peptides, which play vital roles in numerous biological processes .

Pharmacokinetics

Given its role in the synthesis of polypeptides, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as the presence of appropriate catalysts and the physiological environment .

Result of Action

The primary result of the action of Boc-L-Valine N-carboxyanhydride is the formation of polypeptides . These polypeptides can then participate in various biological processes, potentially influencing cellular functions and contributing to the overall physiological response .

Action Environment

The action of Boc-L-Valine N-carboxyanhydride is influenced by various environmental factors. For instance, the presence of appropriate catalysts is crucial for its ring-opening polymerization . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

Actividad Biológica

Boc-L-Valine N-carboxyanhydride (Boc-L-Val-NCA) is a cyclic derivative of the amino acid valine, commonly used in peptide synthesis and polymer chemistry. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and its role in the synthesis of polypeptides. This article explores the biological activity of Boc-L-Val-NCA, highlighting relevant research findings, data tables, and case studies.

Overview of Boc-L-Valine N-Carboxyanhydride

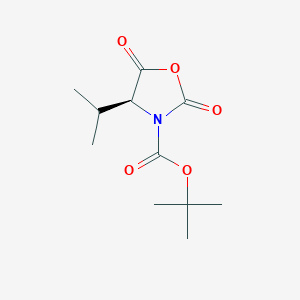

- Chemical Structure : Boc-L-Val-NCA is derived from L-valine with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. The N-carboxyanhydride form allows for ring-opening polymerization (ROP), facilitating the synthesis of polypeptides.

- Molecular Formula : CHNO

- Molecular Weight : 217.26 g/mol

Antimicrobial Properties

Research indicates that compounds derived from valine, including Boc-L-Val-NCA, exhibit significant antimicrobial properties. A study focusing on derivatives of moiramide B, which incorporates valine units, demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .

| Compound | MIC against S. aureus (μg/mL) | MIC against B. subtilis (μg/mL) |

|---|---|---|

| Moiramide B Derivative 1 | 1 | 2 |

| Moiramide B Derivative 2 | 0.5 | 3 |

| Boc-L-Val-NCA | TBD | TBD |

Note: TBD indicates that specific MIC values for Boc-L-Val-NCA were not provided in the reviewed literature.

The mechanism by which Boc-L-Val-NCA exerts its biological effects is primarily associated with its ability to interfere with bacterial cell wall synthesis. It acts as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis . This inhibition disrupts the assembly of bacterial cell walls, leading to cell lysis and death.

Synthesis and Evaluation of Peptide Analogues

In a study examining the synthesis of antimicrobial peptides using Boc-L-Val-NCA as a building block, researchers synthesized several peptide analogues to evaluate their biological activities. These analogues were designed to mimic natural antimicrobial peptides (AMPs) while incorporating non-proteinogenic amino acids to enhance selectivity and potency against pathogens.

- Findings : The modified peptides demonstrated enhanced antimicrobial activity compared to their natural counterparts, with some variants showing effective bacteriolysis against resistant strains of Escherichia coli and Staphylococcus aureus .

Polymerization Studies

The ring-opening polymerization of Boc-L-Val-NCA has been extensively studied for its application in creating biocompatible polymers for drug delivery systems. Research has shown that polymers derived from Boc-L-Val-NCA can be tailored to improve drug solubility and release profiles .

- Research Outcome : Polymers synthesized from Boc-L-Val-NCA exhibited lower cytotoxicity levels while maintaining effective drug delivery capabilities, making them suitable candidates for further development in pharmaceutical applications.

Propiedades

IUPAC Name |

tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIPUBJZYTAMU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165275 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141468-55-5 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141468-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.